molecular formula C16H13N3 B1528145 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-72-6

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1528145
CAS RN: 1403483-72-6
M. Wt: 247.29 g/mol
InChI Key: DJGSHZNASXSXGL-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1403483-72-6 . It has a molecular weight of 247.3 . The IUPAC name for this compound is 1-benzyl-2-methyl-1H-benzimidazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13N3/c1-12-18-15-9-14 (10-17)7-8-16 (15)19 (12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 . This code provides a specific representation of the molecule’s structure.

Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

BMD-5C has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals and other bioactive molecules, including antifungal agents, anti-inflammatory agents, and antiviral agents. In addition, it has been used in the synthesis of a variety of compounds for use in drug discovery and development. BMD-5C has also been used in the study of the structure and function of proteins and other biological molecules. It has been used to study the structure of enzymes, the mechanism of action of drugs, and the interactions between proteins and other molecules.

Advantages and Limitations for Lab Experiments

BMD-5C is a highly versatile molecule that can be used in a variety of laboratory experiments. It is highly reactive and can be used to synthesize a variety of compounds for use in drug discovery and development. In addition, it can be used to study the structure and function of proteins and other biological molecules. However, BMD-5C is also highly toxic and should be handled with care in the laboratory.

Future Directions

The potential applications of BMD-5C are vast, and there are many future directions for research. These include further study of the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs and other bioactive molecules. In addition, further research could be conducted to explore the potential of BMD-5C as an enzyme inhibitor or as a tool for studying the structure and function of proteins and other biological molecules. Finally, further research could be conducted to explore the potential of BMD-5C as an adjuvant for vaccines and other therapeutic agents.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-benzyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-18-15-9-14(10-17)7-8-16(15)19(12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGSHZNASXSXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189581
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403483-72-6
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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